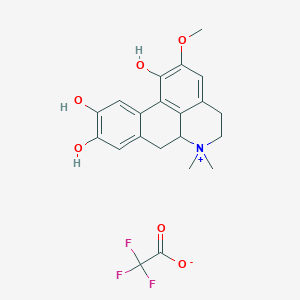
Ammonium 2,5-dimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 2,5-dimethylbenzenesulfonate is an organic compound with the molecular formula C8H11NO3S It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with two methyl groups at the 2 and 5 positions, and the sulfonic acid group is neutralized with ammonium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 2,5-dimethylbenzenesulfonate typically involves the sulfonation of 2,5-dimethylbenzene (p-xylene) with sulfuric acid, followed by neutralization with ammonium hydroxide. The reaction can be summarized as follows:
-
Sulfonation: : [ \text{C}8\text{H}{10} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_8\text{H}_9\text{SO}_3\text{H} + \text{H}_2\text{O} ] This step involves the electrophilic aromatic substitution of p-xylene with sulfuric acid to form 2,5-dimethylbenzenesulfonic acid.
-
Neutralization: : [ \text{C}_8\text{H}_9\text{SO}_3\text{H} + \text{NH}_4\text{OH} \rightarrow \text{C}_8\text{H}_9\text{SO}_3\text{NH}_4 + \text{H}_2\text{O} ] The sulfonic acid is then neutralized with ammonium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity of the product. The use of continuous reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium 2,5-dimethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The sulfonate group can be reduced to a sulfonic acid or further to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic or acidic conditions.
Major Products
Oxidation: 2,5-dimethylbenzenesulfonic acid can be converted to 2,5-dimethylbenzoic acid.
Reduction: The sulfonate group can be reduced to a sulfide.
Substitution: The sulfonate group can be replaced with other functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
Ammonium 2,5-dimethylbenzenesulfonate has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in studies involving sulfonate metabolism and its effects on biological systems.
Industry: Used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ammonium 2,5-dimethylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, affecting their function. The methyl groups can also influence the compound’s hydrophobic interactions and overall molecular stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 2,5-dimethylbenzenesulfonate
- Potassium 2,5-dimethylbenzenesulfonate
- Calcium 2,5-dimethylbenzenesulfonate
Uniqueness
Ammonium 2,5-dimethylbenzenesulfonate is unique due to its ammonium ion, which can influence its solubility, reactivity, and interactions with biological systems compared to its sodium, potassium, and calcium counterparts. The presence of the ammonium ion can also affect the compound’s behavior in different pH environments, making it suitable for specific applications where other salts may not be as effective.
Propriétés
Numéro CAS |
83721-36-2 |
|---|---|
Formule moléculaire |
C8H13NO3S |
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
azanium;2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.H3N/c1-6-3-4-7(2)8(5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H3 |
Clé InChI |
UXKXKFCNSBEHCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one](/img/structure/B13061021.png)





![1,3-dimethyl-5-[(propan-2-yl)amino]-1H-pyrazole-4-carboxylic acid](/img/structure/B13061056.png)



